
1,1-Dimethoxy-3-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1,1-Dimethoxy-3-methylbutan-2-amine involves several key steps and reagents. One method involves the condensation of citral with meta-dihydric phenols under pyridine catalysis, leading to chromens with a 2,2-dimethyl-substitution pattern, which is common in nature. This process highlights the compound's utility as a reagent in organic synthesis, particularly in the synthesis of dimethylchromens such as lonchocarpin, jacareubin, and evodionol methyl ether (Bandaranayake, Crombie, & Whiting, 1971).
Molecular Structure Analysis
The molecular structure of derivatives related to this compound has been elucidated using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR, along with single crystal X-ray diffraction. These studies reveal the compound's crystalline structure and provide insights into its stereochemistry and molecular interactions (Jebas et al., 2013).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, showcasing its reactivity and potential for further functionalization. For instance, the reaction of 1-chloro(bromo)-2,3-epoxybutanes with secondary amines yields amino derivatives in high yields. This transformation demonstrates the compound's utility in synthesizing amino ketones and other derivatives, broadening its applicability in organic synthesis (Gevorkyan, Kazaryan, & Avakyan, 1983).
Aplicaciones Científicas De Investigación
Chemical Ionization Mass Spectrometry
- The stereoselective metabolism of chiral psychotomimetic amines, including compounds related to 1,1-Dimethoxy-3-methylbutan-2-amine, was studied using chemical ionization mass spectrometry, highlighting its potential in detailed chemical analysis and metabolic studies (Weinkam et al., 1976).
Chiral Lithium Diamides
- Chiral diamino diethers, structurally related to this compound, were synthesized and lithiated for crystal structure determination, contributing to the understanding of molecular structures in organic chemistry (Su et al., 2014).
Synthesis of Derivatives
- Research on the synthesis of derivatives of 1-(2, 5-dimethoxyphenyl)-3-alkylaminobutanols, closely related to this compound, explored their pharmacological actions, indicating its importance in drug development (Kasuya et al., 1967).
Antineoplastic Agents
- Synthesis and evaluation of compounds structurally similar to this compound were conducted for their potential as antineoplastic agents, demonstrating its significance in cancer research (Pettit et al., 2003).
Preparation of Antibiotics
- Research into the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of antibiotics and related to this compound, underscores its relevance in antibiotic development (Fleck et al., 2003).
Asymmetric Organic Synthesis
- The compound (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, with structural similarities to this compound, was discussed for its applications in asymmetric organic synthesis (Hu & Shan, 2020).
Propiedades
IUPAC Name |
1,1-dimethoxy-3-methylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-5(2)6(8)7(9-3)10-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITRTDWQDVCBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2480490.png)
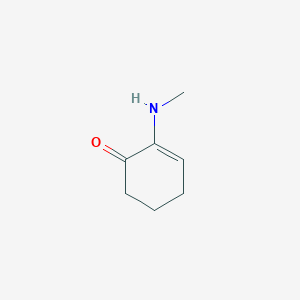
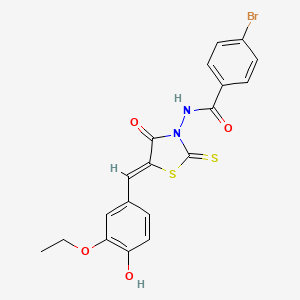
![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)
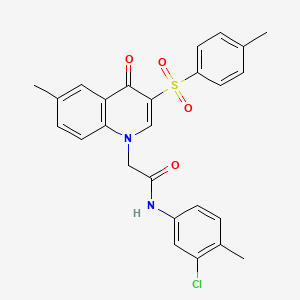
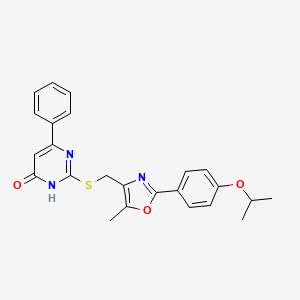
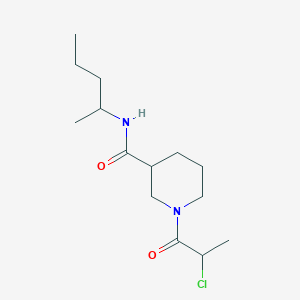
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2480503.png)
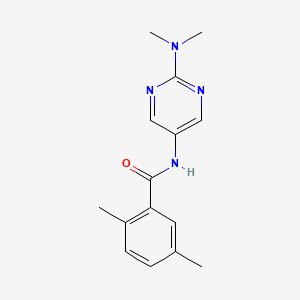
![2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2480505.png)
![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)
![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)
